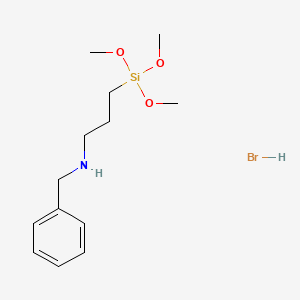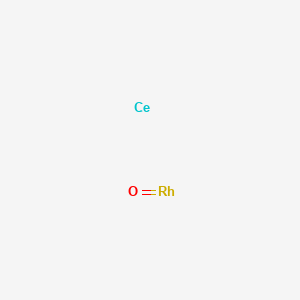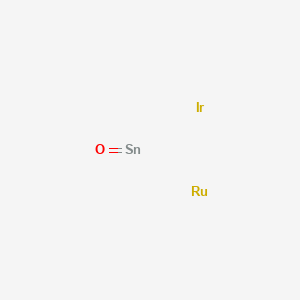
iridium;oxotin;ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium;oxotin;ruthenium is a complex compound that combines the unique properties of iridium, oxotin, and ruthenium. These elements belong to the transition metals group and are known for their exceptional catalytic, electronic, and photophysical properties. The combination of these elements in a single compound offers a wide range of applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of iridium;oxotin;ruthenium involves several synthetic routes, including coordination design, ion exchange, and electrochemical deposition. These methods are chosen based on the desired properties and applications of the compound. For example, the polymeric precursor method is often used to synthesize mixed oxides of iridium and ruthenium, which involves the formation of a gel containing the metal precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced techniques such as defect engineering and dipping methods. These methods ensure high purity and yield of the compound, making it suitable for various industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Iridium;oxotin;ruthenium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen, oxygen, and various organic and inorganic ligands. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, the incorporation of iridium in ruthenium phosphides can lead to the formation of highly active catalysts for hydrogen evolution reactions .
Wissenschaftliche Forschungsanwendungen
Iridium;oxotin;ruthenium has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogen evolution and oxidation reactions.
Biology: Employed in the development of luminescent chemosensors for anion sensing.
Industry: Utilized in the production of advanced materials and coatings, such as pH sensing electrodes.
Wirkmechanismus
The mechanism of action of iridium;oxotin;ruthenium involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can induce cell death through various mechanisms, including apoptosis and necrosis. The specific pathways involved depend on the ligands and coordination environment of the compound .
Vergleich Mit ähnlichen Verbindungen
Iridium;oxotin;ruthenium shares similarities with other transition metal complexes, such as those containing rhodium and osmium. it also exhibits unique properties that set it apart from these compounds. For example, this compound has been shown to have higher catalytic activity and stability compared to similar ruthenium and iridium complexes .
List of Similar Compounds
- Rhodium;oxotin;ruthenium
- Osmium;oxotin;ruthenium
- Platinum;oxotin;ruthenium
These compounds share some common properties with this compound but differ in their specific applications and effectiveness.
Eigenschaften
CAS-Nummer |
151286-62-3 |
|---|---|
Molekularformel |
IrORuSn |
Molekulargewicht |
428.0 g/mol |
IUPAC-Name |
iridium;oxotin;ruthenium |
InChI |
InChI=1S/Ir.O.Ru.Sn |
InChI-Schlüssel |
VLCGRGQXUYCXGX-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Sn].[Ru].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


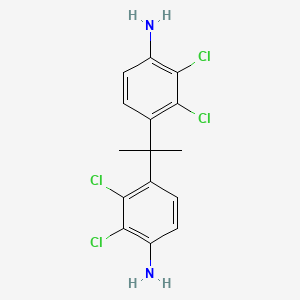



![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)

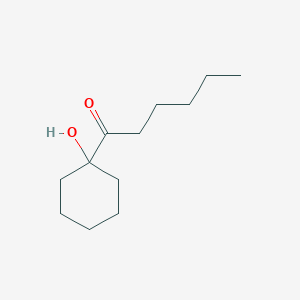
![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)

![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)
![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)

